molecular formula C15H16ClF2NO5S B8105958 (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride

(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride

Cat. No.: B8105958
M. Wt: 395.8 g/mol
InChI Key: XETSGLSGWGGOTN-JPWNOPPSSA-N
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Description

LY3020371 (hydrochloride) is a potent and selective antagonist of the metabotropic glutamate 2/3 receptor (mGlu2/3). It has shown significant potential in research related to depression due to its ability to block cAMP formation and exert an antidepressant-like signature in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY3020371 (hydrochloride) involves several steps, including the formation of key intermediates and their subsequent reactions to yield the final product. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for LY3020371 (hydrochloride) are also proprietary. Typically, such compounds are produced in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves rigorous quality control measures to meet the standards required for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

LY3020371 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving LY3020371 (hydrochloride) include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from the reactions of LY3020371 (hydrochloride) include its oxidized and reduced derivatives, as well as substituted analogs.

Scientific Research Applications

LY3020371 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the metabotropic glutamate 2/3 receptor and its role in various chemical processes.

    Biology: Helps in understanding the biological pathways involving the mGlu2/3 receptor and its impact on cellular functions.

    Medicine: Investigated for its potential therapeutic effects in treating depression and other neurological disorders.

    Industry: Utilized in the development of new drugs targeting the mGlu2/3 receptor .

Mechanism of Action

LY3020371 (hydrochloride) exerts its effects by selectively antagonizing the metabotropic glutamate 2/3 receptor. This action blocks the formation of cAMP, a crucial signaling molecule, thereby modulating neurotransmitter release and neuronal activity. The compound’s mechanism of action involves binding to the receptor and preventing its activation by endogenous ligands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LY3020371 (hydrochloride) is unique due to its high selectivity and potency for the mGlu2/3 receptor. Unlike other compounds, it provides a targeted approach to modulating glutamate signaling, making it a valuable tool in depression research and potential therapeutic applications .

Properties

IUPAC Name

(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO5S.ClH/c16-7-2-1-5(3-8(7)17)24-4-6-12(19)9-10(13(20)21)11(9)15(6,18)14(22)23;/h1-3,6,9-12,19H,4,18H2,(H,20,21)(H,22,23);1H/t6-,9+,10+,11+,12-,15+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETSGLSGWGGOTN-JPWNOPPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SCC2C(C3C(C3C2(C(=O)O)N)C(=O)O)O)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1SC[C@@H]2[C@H]([C@H]3[C@@H]([C@H]3[C@@]2(C(=O)O)N)C(=O)O)O)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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